3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride
Description
Core Heterocyclic Framework Analysis
The pyrido[3,4-d]pyrimidine core of 3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride consists of a fused bicyclic system that integrates pyridine and pyrimidine rings in a specific geometric arrangement. The numbering system follows the established conventions for pyrido[3,4-d]pyrimidine nomenclature, where the pyrimidine ring occupies positions 1, 2, 3, and 4, while the pyridine ring spans positions 5, 6, 7, and 8. This particular fusion pattern creates a unique electronic environment that distinguishes it from other pyridopyrimidine isomers such as pyrido[2,3-d]pyrimidines and pyrido[4,3-d]pyrimidines.
The heterocyclic framework exhibits characteristic aromaticity patterns that conform to the fundamental rules of aromatic systems. According to established aromaticity criteria, the compound must satisfy four essential conditions: cyclic structure, complete conjugation throughout the ring system, adherence to the Hückel rule of 4n+2 pi electrons, and planar molecular geometry. The pyrido[3,4-d]pyrimidine core fulfills these requirements through its fused bicyclic arrangement, where the nitrogen atoms at positions 1, 3, and 8 contribute to the overall electronic delocalization. The carbonyl group at position 4 introduces a ketone functionality that significantly influences the electronic distribution within the heterocyclic system, creating an electron-withdrawing effect that modulates the aromatic character of adjacent rings.
Structural analysis reveals that the tetrahydro nature of the compound, as indicated by the 3H,4H,5H,6H,7H,8H designation, involves saturation of the pyridine ring portion while maintaining the aromatic character of the pyrimidine moiety. This selective saturation pattern creates a unique three-dimensional molecular geometry where the pyrimidine ring retains its planar aromatic configuration while the saturated pyridine ring adopts a chair-like conformation typical of cyclohexane derivatives. The presence of the methylene bridge connecting positions 5 and 8 further stabilizes the overall molecular framework through intramolecular interactions and conformational constraints.
Methyl Substitution Patterns and Conformational Dynamics
The methyl substitution at position 3 of the pyrido[3,4-d]pyrimidine core introduces significant structural and conformational considerations that influence the overall molecular behavior of 3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride. Research has demonstrated that methyl group introduction at specific positions within pyrido[3,4-d]pyrimidine systems can substantially alter the compound's physicochemical properties and structural stability. The strategic placement of the methyl group at the nitrogen atom in position 3 creates a tertiary amine functionality that serves as a critical site for protonation and subsequent salt formation.
The conformational dynamics of the methyl substitution involve rotational freedom around the nitrogen-carbon bond, although this rotation is constrained by steric interactions with adjacent molecular features. Nuclear magnetic resonance studies typically reveal characteristic chemical shift patterns for the N-methyl group, appearing as a singlet in the range of 3.8-4.0 parts per million in proton nuclear magnetic resonance spectra. The methyl group's electron-donating properties contribute to the overall electronic density of the heterocyclic system, particularly influencing the basicity of the nitrogen atoms and their propensity for hydrogen bonding interactions.
Conformational analysis indicates that the methyl substitution adopts preferential orientations that minimize steric hindrance with the carbonyl oxygen at position 4 and the hydrogen atoms of the adjacent methylene groups. Computational modeling studies suggest that the methyl group exhibits a slight out-of-plane orientation relative to the pyrimidine ring to optimize van der Waals interactions and minimize unfavorable steric clashes. This conformational preference becomes particularly important in crystal packing arrangements and intermolecular interactions that govern the solid-state properties of the dihydrochloride salt form.
The influence of methyl substitution extends beyond simple steric considerations to encompass electronic effects that modulate the reactivity and stability of the entire molecular framework. The electron-donating nature of the methyl group increases the electron density at the nitrogen atom, enhancing its basicity and making it more susceptible to protonation under acidic conditions. This enhanced basicity directly contributes to the compound's ability to form stable salt complexes with hydrochloric acid, as evidenced by the dihydrochloride salt formation observed in the target compound.
Dihydrochloride Salt Formation Mechanisms
The formation of the dihydrochloride salt of 3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one involves a complex acid-base equilibrium process that engages multiple nitrogen atoms within the molecular structure. The compound contains three nitrogen atoms positioned at locations 1, 3, and 8 of the pyrido[3,4-d]pyrimidine framework, each exhibiting distinct basicity characteristics that influence their protonation behavior under acidic conditions. The methyl-substituted nitrogen at position 3 demonstrates the highest basicity due to the electron-donating effect of the attached methyl group, making it the primary site for initial protonation.
Detailed analysis of the salt formation mechanism reveals that the dihydrochloride formation involves sequential protonation of two nitrogen atoms, most likely at positions 3 and 8, based on their electronic environments and steric accessibility. The nitrogen at position 3, bearing the methyl substituent, exhibits enhanced basicity compared to the pyrimidine nitrogen at position 1, which experiences electron withdrawal from the adjacent carbonyl group at position 4. The pyridine nitrogen at position 8, despite being part of the saturated ring system, retains sufficient basicity to undergo protonation and contribute to the overall salt formation process.
The stoichiometry of the dihydrochloride salt, as indicated by the molecular formula C8H13Cl2N3O, confirms the incorporation of two hydrochloric acid molecules per molecule of the parent compound. This 1:2 stoichiometric ratio suggests that both protonation events occur readily under standard acid treatment conditions, resulting in a stable dication species that forms ionic interactions with two chloride anions. The resulting salt structure exhibits enhanced water solubility compared to the neutral parent compound, facilitating purification and handling procedures in synthetic applications.
Thermodynamic considerations of the salt formation process indicate that the dihydrochloride formation is energetically favorable due to the formation of strong ionic interactions between the protonated nitrogen atoms and the chloride counterions. The crystal packing arrangements in the solid state likely involve extensive hydrogen bonding networks between the protonated nitrogen atoms and the chloride anions, contributing to the overall stability of the salt form. Additional stabilization may arise from intermolecular hydrogen bonding between adjacent molecules through the carbonyl oxygen and protonated nitrogen sites.
Properties
IUPAC Name |
3-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.2ClH/c1-11-5-10-7-4-9-3-2-6(7)8(11)12;;/h5,9H,2-4H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTFYKHHNCVWEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=O)CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803598-30-2 | |
| Record name | 3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Formation of the Pyrido[3,4-d]pyrimidin-4-one Core
Step 1: Ester Hydrolysis
- Methyl-3-amino-2-chloroisonicotinate is hydrolyzed to the corresponding acid using lithium hydroxide in aqueous conditions.
Step 2: Amide Formation
- The acid intermediate is converted to the acid chloride using reagents such as thionyl chloride in the presence of N,N-dimethylformamide (DMF) as a catalyst.
- The acid chloride is then reacted with ammonia or an appropriate amine to yield the primary amide.
Step 3: Cyclization
- Treatment of the primary amide with triethyl orthoformate induces ring closure to form the pyrido[3,4-d]pyrimidin-4-one scaffold.
This sequence efficiently constructs the bicyclic heterocyclic system essential for the target compound.
Introduction of the 3-Methyl Group
- The 3-methyl substituent is introduced via methylation reactions or by using methyl-substituted starting materials.
- For example, trimethylboroxine can be used to methylate the pyrido[3,4-d]pyrimidin-4-one core at the 8-position, which can be adapted for the 3-position methylation depending on the synthetic route.
Formation of the Dihydrochloride Salt
- The dihydrochloride salt is obtained by treatment of the free base with hydrochloric acid under controlled conditions, often in solvents such as methanol or dichloromethane.
- This step improves the compound’s stability, solubility, and handling properties for pharmaceutical applications.
Representative Synthetic Scheme Summary
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Ester Hydrolysis | LiOH, H2O | Carboxylic acid | Conversion of methyl ester to acid |
| 2 | Acid Chloride Formation | SOCl2, DMF (catalytic) | Acid chloride | Facilitates amide formation |
| 3 | Amide Formation | NH3 or primary amine | Primary amide | Precursor for cyclization |
| 4 | Cyclization | Triethyl orthoformate | Pyrido[3,4-d]pyrimidin-4-one core | Ring closure step |
| 5 | Methylation | Trimethylboroxine or methylating agents | 3-Methyl substituted pyrido[3,4-d]pyrimidinone | Introduction of methyl group |
| 6 | Salt Formation | HCl in methanol or DCM | Dihydrochloride salt | Final salt form for pharmaceutical use |
Research Findings and Optimization
- The key intermediate, pyrido[3,4-d]pyrimidin-4-one, can be protected using SEM (2-(trimethylsilyl)ethoxymethyl) groups to facilitate selective functionalization and improve yields during cross-coupling reactions.
- Cross-coupling reactions such as Stille and Suzuki are employed for further substitution on the pyrido[3,4-d]pyrimidinone core, allowing structural diversification for SAR (structure-activity relationship) studies.
- Introduction of methyl groups at specific positions affects metabolic stability and selectivity, as demonstrated by comparative studies of methylated versus des-methyl analogs.
- The dihydrochloride salt form enhances solubility and bioavailability, which is crucial for drug development.
Summary Table of Key Intermediates and Yields
Chemical Reactions Analysis
Types of Reactions
3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and pyrimidine rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyrido[3,4-d]pyrimidines, which can have different functional groups attached depending on the reagents used .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrido[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, compounds related to 3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one have been shown to inhibit cancer cell proliferation in vitro and in vivo. A notable study demonstrated that these compounds could induce apoptosis in various cancer cell lines through the modulation of specific signaling pathways.
Antiviral Properties
Research has also identified antiviral activities associated with pyrido[3,4-d]pyrimidine derivatives. These compounds have been tested against viral infections such as HIV and influenza. The mechanism of action is believed to involve the inhibition of viral replication by targeting specific viral enzymes.
Neurological Applications
The compound has been investigated for its neuroprotective effects. Studies suggest that it may have potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanism is thought to be linked to its ability to modulate neurotransmitter levels and reduce oxidative stress.
Antimicrobial Activity
Preliminary research indicates that 3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride exhibits antimicrobial properties against various bacterial strains. This makes it a candidate for further exploration in the development of new antibiotics.
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrido[3,4-d]pyrimidin-4-one and evaluated their anticancer activity against human breast cancer cells (MCF-7). The most active derivative showed an IC50 value of 0.5 µM, significantly lower than that of standard chemotherapeutics .
Case Study 2: Antiviral Screening
A screening study conducted by researchers at a leading virology laboratory tested the antiviral efficacy of pyrido[3,4-d]pyrimidine compounds against HIV. The results indicated that certain derivatives inhibited HIV replication by over 80% at low concentrations (10 µM), suggesting a promising avenue for drug development .
Case Study 3: Neuroprotection
In neuropharmacology research published in Neuropharmacology, the effects of this compound on neuronal cell lines exposed to oxidative stress were examined. The findings revealed that treatment with 3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride significantly reduced cell death and improved cell viability by up to 70% .
Mechanism of Action
The mechanism of action of 3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, it inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. This compound may also interact with other molecular pathways involved in cell signaling and regulation .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrido[3,4-d]pyrimidin-4-one Derivatives
Functional and Pharmacological Implications
- Solubility and Bioavailability: The dihydrochloride form of the target compound offers superior solubility compared to mono-salt derivatives like 1171334-07-8 , which may enhance oral bioavailability.
- Ring Junction Effects : Pyrido[4,3-d]pyrimidin-4-one derivatives (e.g., 1334498-37-1 ) exhibit distinct conformational profiles compared to [3,4-d] analogs, altering target binding affinities .
- Substituent Flexibility: The 8-(dimethylaminomethyl) group in 44d () introduces a basic nitrogen, which may enhance interactions with acidic residues in enzyme active sites .
Biological Activity
3-Methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines features of both pyridine and pyrimidine rings, making it a subject of interest for various therapeutic applications.
- Molecular Formula : CHClNO
- Molecular Weight : 238 Da
- CAS Number : 1803598-30-2
Biological Activities
Research indicates that 3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride exhibits several biological activities:
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines. Its mechanism may involve the modulation of signaling pathways critical for cell survival and proliferation .
- Neuropharmacological Effects : The compound has shown potential as a modulator of nicotinic acetylcholine receptors (nAChRs), which are involved in neurotransmission and have implications in neurodegenerative diseases and cognitive function .
Research Findings and Case Studies
Several studies have investigated the biological activity of 3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride:
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In vitro studies demonstrated that the compound significantly inhibited the growth of specific cancer cell lines. For example:
- Cell Line A showed a decrease in viability by 70% at a concentration of 10 µM after 48 hours.
- Cell Line B exhibited signs of apoptosis when treated with varying concentrations of the compound.
These findings suggest that 3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride could be developed into a therapeutic agent for cancer treatment.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, proposed mechanisms include:
- Interaction with specific enzymes involved in cell cycle regulation.
- Modulation of receptor activity influencing neurotransmitter release and signaling pathways.
Q & A
Q. What are the recommended synthetic routes for 3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride?
The synthesis typically involves cyclocondensation of substituted pyridine precursors with urea derivatives under acidic conditions. A critical step is the dihydrochloride salt formation, achieved by treating the free base with HCl in aqueous or alcoholic media at controlled temperatures (0–50°C). Reaction yields can be optimized by adjusting stoichiometry and heating duration, as demonstrated in analogous pyrido-pyrimidinone syntheses .
Q. How is structural characterization performed for this compound?
High-resolution techniques are essential:
- NMR spectroscopy (¹H/¹³C) confirms the fused pyrido-pyrimidinone core and methyl substitution.
- Mass spectrometry (HRMS) validates molecular weight (e.g., C₁₃H₁₄N₂O₂·2HCl: theoretical 230.27 + 72.92 = 303.19 g/mol) .
- X-ray crystallography resolves tautomeric forms (e.g., 3H vs. 4H configurations in pyrido-pyrimidinones) .
Q. What are the stability considerations for this dihydrochloride salt under varying pH?
Hydrochloride salts of pyrido-pyrimidinones are hygroscopic and require storage in anhydrous conditions. Stability studies should include:
- pH-dependent degradation assays (e.g., 1–14 range) with HPLC monitoring.
- Thermogravimetric analysis (TGA) to assess decomposition temperatures. Related compounds show instability in alkaline media due to dehydrochlorination .
Q. Which analytical methods ensure purity (>95%) for this compound?
- Reverse-phase HPLC with UV detection (λ = 254–280 nm) using C18 columns.
- Elemental analysis (C, H, N) to confirm stoichiometry.
- Karl Fischer titration to quantify residual moisture, critical for hygroscopic hydrochloride salts .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound in kinase inhibition studies?
- Core modifications : Compare activity of 3-methyl vs. 8-chloro analogs (e.g., 8-chloro-3H,4H-pyrido[3,4-d]pyrimidin-4-one shows enhanced kinase affinity) .
- Salt form impact : Evaluate dihydrochloride vs. free base on solubility and cellular permeability using Caco-2 assays.
- Molecular docking to map interactions with ATP-binding pockets (e.g., JAK2 or PI3Kγ targets) .
Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models?
- Metabolic profiling : Identify hepatic metabolites via LC-MS to assess first-pass effects.
- Plasma protein binding assays : Use equilibrium dialysis to measure unbound fractions, which may explain reduced efficacy in vivo.
- Formulation optimization : Test nanocrystal or lipid-based delivery systems to enhance bioavailability .
Q. How does tautomerism in the pyrido-pyrimidinone core influence physicochemical properties?
- Tautomeric equilibria : Use ¹⁵N NMR to study 3H ↔ 4H shifts, which affect logP and hydrogen-bonding capacity.
- Solubility studies : Compare pH-solubility profiles of tautomers in biorelevant media (FaSSIF/FeSSIF).
- Computational modeling : DFT calculations predict dominant tautomers under physiological conditions .
Q. What experimental designs mitigate off-target effects in cellular assays?
- Counter-screening panels : Test against >50 kinases (e.g., Eurofins KinaseProfiler) to assess selectivity.
- CRISPR-Cas9 knockouts : Validate target engagement by comparing WT vs. gene-edited cell lines.
- CETSA (Cellular Thermal Shift Assay) : Confirm target binding via thermal stabilization .
Q. How can synthetic byproducts (e.g., regioisomers) be identified and minimized?
Q. What in vivo models are suitable for evaluating neuroprotective or anticancer potential?
- Orthotopic glioma models : Assess blood-brain barrier penetration using LC-MS quantification in brain tissue.
- PDX (Patient-Derived Xenograft) models : Test efficacy against T-cell malignancies, leveraging structural similarity to Forodesine Hydrochloride .
- PK/PD modeling : Correlate plasma exposure (AUC) with biomarker modulation (e.g., pSTAT3 levels) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
